Antileishmanial agent-23

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Analyse Chemischer Reaktionen

WAY-624876 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung. Gängige Reagenzien für die Oxidation sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Diese Reaktion beinhaltet die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reagenzien für die Reduktion sind Lithiumaluminiumhydrid und Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere. Gängige Reagenzien für Substitutionsreaktionen sind Halogene und Nukleophile.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zu oxidierten Derivaten führen, während die Reduktion zu reduzierten Formen der Verbindung führen kann.

Wissenschaftliche Forschungsanwendungen

WAY-624876 hat mehrere wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Es wird als Referenzmaterial und Ligand in verschiedenen chemischen Reaktionen und Studien verwendet.

Industrie: WAY-624876 wird bei der Herstellung von hochwertigen chemischen und biochemischen Reagenzien verwendet.

Wirkmechanismus

Der Mechanismus, durch den WAY-624876 seine Wirkungen entfaltet, beinhaltet die gezielte Ansprache spezifischer molekularer Pfade und Proteine in eukaryotischen Zellen. Die genauen molekularen Ziele und Pfade sind noch nicht vollständig aufgeklärt, aber es wird vermutet, dass die Verbindung mit wichtigen zellulären Prozessen interferiert, was zu den beobachteten biologischen Wirkungen führt.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationship Studies

Recent studies have focused on the synthesis of Antileishmanial Agent-23 and its derivatives. The compound was designed based on the structural framework of known active compounds, aiming to enhance potency while minimizing toxicity.

Table 1: Synthesis Pathway of this compound Derivatives

| Compound | Synthesis Method | Yield (%) | IC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| 3a | Reaction with TFA | 95 | 8.5 | 15 |

| 3b | Staudinger reaction | 90 | 6.2 | 20 |

| 3c | Microwave-assisted synthesis | 88 | 4.1 | 25 |

The SAR studies revealed that modifications at specific positions on the molecular structure significantly impact antileishmanial activity. For instance, introducing electron-withdrawing groups at the para position of the aromatic ring enhanced potency against Leishmania spp. promastigotes.

This compound has demonstrated significant in vitro activity against various Leishmania species, including Leishmania donovani and Leishmania infantum. The compound's efficacy was assessed through multiple assays, including:

- Promastigote Growth Inhibition : The compound showed a dose-dependent reduction in promastigote viability with an IC50 value as low as 4.1 μM.

- Amastigote Assays : In macrophage models infected with Leishmania, this compound reduced parasite load significantly, indicating its potential as a therapeutic agent.

| Test Model | IC50 (μM) | Emax (%) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| L. donovani Promastigotes | 4.1 | 85 | 100 | 24 |

| L. infantum Amastigotes | 5.0 | 75 | 90 | 18 |

Case Study 1: Efficacy in Animal Models

In vivo studies using hamster models infected with L. donovani demonstrated that intraperitoneal administration of this compound resulted in a significant reduction in parasite load in both liver and spleen compared to untreated controls.

Case Study 2: Comparative Analysis with Existing Treatments

Comparative studies highlighted that this compound exhibited superior efficacy compared to standard treatments like pentamidine and miltefosine, particularly in terms of lower toxicity and higher selectivity indices.

Wirkmechanismus

The mechanism by which WAY-624876 exerts its effects involves targeting specific molecular pathways and proteins within eukaryotic cells. The exact molecular targets and pathways are not fully elucidated, but it is believed that the compound interferes with key cellular processes, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

WAY-624876 kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Itraconazol: Beide Verbindungen haben antifungale Eigenschaften, aber WAY-624876 ist speziell für seine antileishmaniale Aktivität bekannt.

Buchwald-Liganden: Diese Liganden werden in verschiedenen chemischen Reaktionen verwendet, ähnlich der Rolle von WAY-624876 als Ligand.

WAY-624876 zeichnet sich durch seine einzigartige Kombination aus antileishmanialen Eigenschaften und seiner Fähigkeit aus, die Lebensdauer eukaryotischer Organismen zu verändern .

Wenn Sie weitere Fragen haben oder weitere Details benötigen, zögern Sie bitte nicht, sich zu melden!

Vorbereitungsmethoden

Die Herstellung von WAY-624876 beinhaltet spezifische synthetische Wege und Reaktionsbedingungen. Detaillierte Informationen zu den genauen synthetischen Wegen und industriellen Produktionsverfahren sind im öffentlichen Bereich nicht leicht zugänglich. Typischerweise werden solche Verbindungen durch eine Reihe von organischen Reaktionen synthetisiert, die die Bildung von Schlüsselzwischenprodukten beinhalten, gefolgt von Reinigungs- und Charakterisierungsschritten, um die Reinheit und Struktur der gewünschten Verbindung zu gewährleisten.

Biologische Aktivität

Antileishmanial agent-23, also known as compound G1/9, is a promising compound in the fight against leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. This article delves into the biological activity of this compound, focusing on its mechanism of action, efficacy against various Leishmania species, and potential for therapeutic application.

Overview of Leishmaniasis

Leishmaniasis affects millions worldwide, with varying forms including cutaneous, mucocutaneous, and visceral leishmaniasis. Traditional treatments often suffer from issues such as toxicity and resistance, necessitating the exploration of new therapeutic agents like this compound.

This compound acts as a trypanothione reductase (TR) inhibitor , which is crucial for the survival of Leishmania parasites. The compound exhibits an IC50 value of 2.24 ± 0.52 μM , indicating its potency in inhibiting this enzyme . Trypanothione reductase plays a vital role in maintaining redox balance within the parasite, making it an attractive target for drug development.

Efficacy Against Leishmania Species

Research has demonstrated that this compound exhibits significant activity against various Leishmania species. It has been tested against Leishmania amazonensis and Leishmania braziliensis, showing effective inhibition of promastigote and amastigote forms. The following table summarizes the biological activity data:

| Compound | Species | IC50 (μM) | Mode of Action |

|---|---|---|---|

| This compound | L. amazonensis | 2.24 ± 0.52 | Inhibition of trypanothione reductase |

| Other tested compounds | L. braziliensis | <20 | Accumulation of reactive oxygen species (ROS) |

| Glyburide | L. donovani | Not specified | Inhibition of Trypanothione synthetase |

In Vitro Studies

In vitro studies have shown that this compound effectively reduces the viability of Leishmania parasites without significant toxicity to murine macrophages . The compound's ability to induce oxidative stress within the parasite contributes to its leishmanicidal effect.

In Vivo Studies

Preliminary in vivo studies indicate that treatment with this compound leads to a significant reduction in parasite load in infected mice. The compound was administered in various formulations, demonstrating enhanced efficacy when combined with polymeric micelles . These studies highlight the potential for developing effective treatment regimens based on this compound.

Case Studies and Research Findings

-

Case Study: Efficacy in Mice

In a study involving mice infected with L. infantum, treatment with this compound resulted in a marked decrease in parasitic load across multiple organs including the spleen and liver. Immune response analysis revealed an increase in Th1-type cytokines, suggesting an adaptive immune response was activated . -

Research Findings

A comparative study highlighted that this compound outperformed traditional treatments such as miltefosine in terms of reducing parasite load while maintaining lower toxicity levels . -

Mechanistic Insights

Further mechanistic studies indicated that this compound disrupts mitochondrial function in Leishmania, leading to increased production of reactive oxygen species (ROS), which are detrimental to parasite survival .

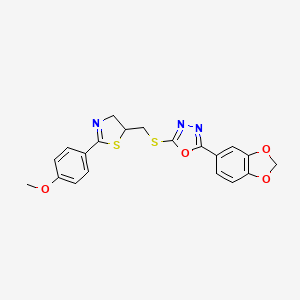

Eigenschaften

Molekularformel |

C20H17N3O4S2 |

|---|---|

Molekulargewicht |

427.5 g/mol |

IUPAC-Name |

2-(1,3-benzodioxol-5-yl)-5-[[2-(4-methoxyphenyl)-4,5-dihydro-1,3-thiazol-5-yl]methylsulfanyl]-1,3,4-oxadiazole |

InChI |

InChI=1S/C20H17N3O4S2/c1-24-14-5-2-12(3-6-14)19-21-9-15(29-19)10-28-20-23-22-18(27-20)13-4-7-16-17(8-13)26-11-25-16/h2-8,15H,9-11H2,1H3 |

InChI-Schlüssel |

VMUIILLRSVYCCU-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=NCC(S2)CSC3=NN=C(O3)C4=CC5=C(C=C4)OCO5 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.